

An In-depth Technical Guide to Methylcyclooctane

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Compound of Interest

Compound Name: Methylcyclooctane

Cat. No.: B075215

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CAS Number: 1502-38-1

This technical guide provides comprehensive information on **methylcyclooctane**, targeting researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, detailed synthesis protocols, and conformational analysis.

Physicochemical Properties of Methylcyclooctane

Methylcyclooctane is a cyclic alkane with a methyl group attached to a cyclooctane ring.^[1] It is a colorless liquid at room temperature and is nonpolar in nature, making it soluble in organic solvents like hexane and benzene, but poorly soluble in polar solvents such as water.^[1] The key physicochemical data for **methylcyclooctane** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1502-38-1	[2] [3]
Molecular Formula	C ₉ H ₁₈	[2]
Molecular Weight	126.24 g/mol	[2]
Melting Point	14.85 °C	[3]
Boiling Point	169.42 °C (estimate)	[3]
Density	0.8135 g/cm ³	[1]
Refractive Index	1.4640 (estimate)	[3]

Experimental Protocols

A common synthetic route to **methylcyclooctane** involves a two-step process: the methylation of cyclooctanone to form 2-methylcyclooctanone, followed by the reduction of the ketone to the corresponding alkane.

Step 1: Synthesis of 2-Methylcyclooctanone

This procedure details the α -methylation of cyclooctanone via an enolate intermediate.[\[4\]](#)

Materials:

- Cyclooctanone
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Preparation of Lithium Diisopropylamide (LDA) Solution:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at $-78\text{ }^\circ\text{C}$ for 30 minutes, then warm to $0\text{ }^\circ\text{C}$ and stir for an additional 30 minutes to ensure the complete formation of LDA.
- **Enolate Formation:** Cool the freshly prepared LDA solution back to $-78\text{ }^\circ\text{C}$. Slowly add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 2 hours to ensure complete enolate formation.
- **Methylation:** To the enolate solution at $-78\text{ }^\circ\text{C}$, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction mixture to stir at $-78\text{ }^\circ\text{C}$ for 1 hour, and then gradually warm to room temperature and stir for an additional 2 hours.
- **Work-up and Purification:** Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylcyclooctanone.^[4]

Step 2: Reduction of 2-Methylcyclooctanone to Methylcyclooctane

The carbonyl group of 2-methylcyclooctanone can be reduced to a methylene group using the Wolff-Kishner reduction. This method is suitable for base-stable compounds.

Materials:

- 2-Methylcyclooctanone

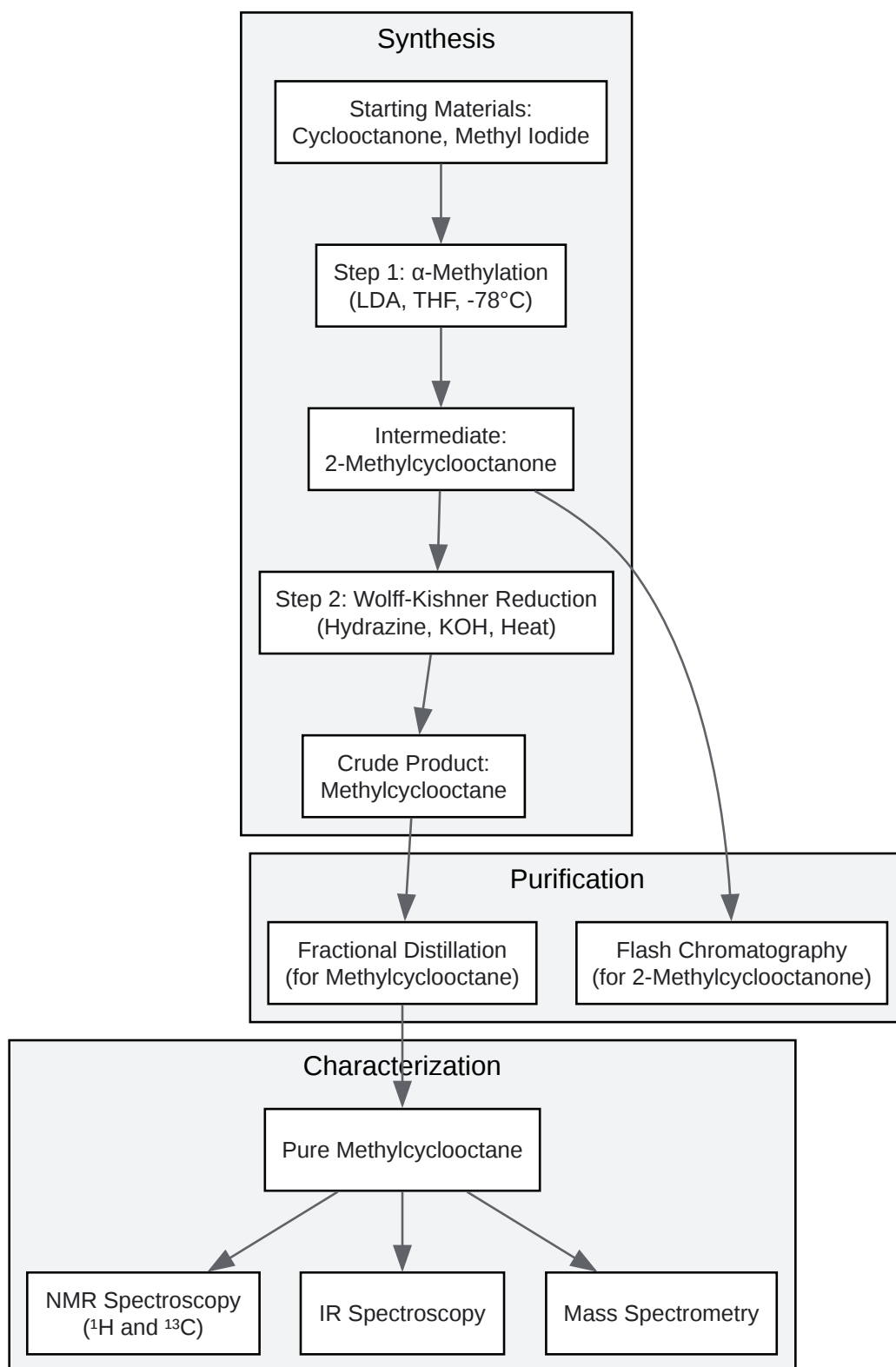
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Potassium hydroxide (KOH)
- Diethylene glycol
- Standard reflux and distillation apparatus

Procedure (Huang-Minlon Modification):

- **Hydrazone Formation:** In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclooctanone (1.0 equivalent), hydrazine hydrate (excess), and potassium hydroxide (3.0 equivalents) in diethylene glycol. Heat the mixture to reflux to form the hydrazone.
- **Reduction:** After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine. Once the temperature of the reaction mixture rises, indicating the removal of lower-boiling components, return the apparatus to a reflux configuration and continue to heat at a higher temperature (typically around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.
- **Work-up and Purification:** Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na_2SO_4). Remove the solvent by distillation to yield crude **methylcyclooctane**. Further purification can be achieved by fractional distillation.

Synthesis and Characterization Workflow

The overall process for synthesizing and characterizing **methylcyclooctane** can be visualized as a logical workflow. This begins with the starting materials and progresses through the synthesis, purification, and final spectroscopic identification of the product.



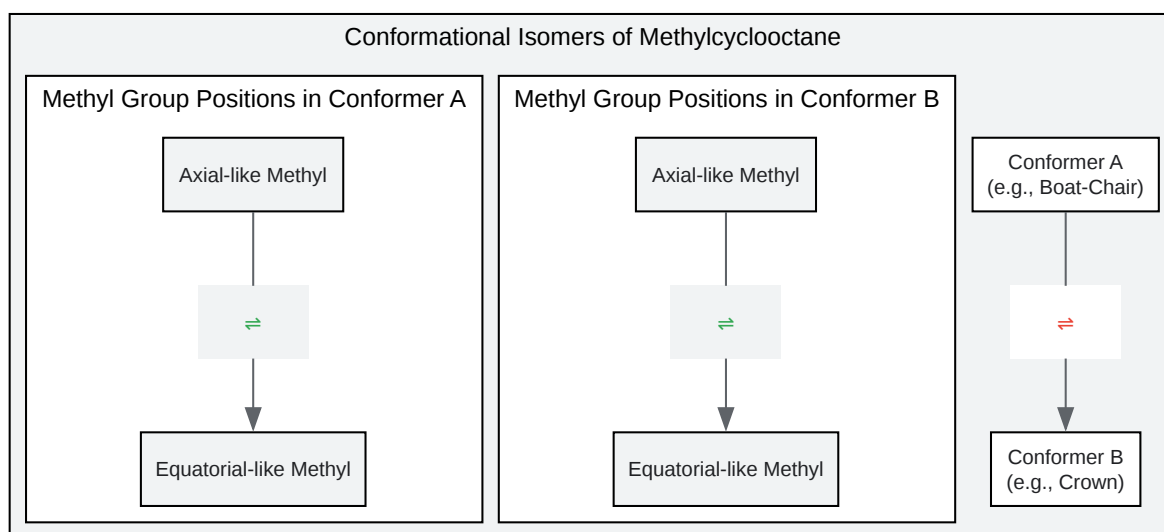
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Caption: Workflow for the Synthesis and Characterization of **Methylcyclooctane**.

Conformational Analysis

Substituted cycloalkanes, such as **methylcyclooctane**, exist in various conformations due to the flexibility of the ring.[5] For cyclooctane, several low-energy conformations have been identified, with the boat-chair and crown conformations being among the most stable. The introduction of a methyl group will lead to different energetic preferences for its position (axial vs. equatorial-like) in these conformations to minimize steric strain.

The chair conformation is the most stable for cyclohexane, and the principles of axial and equatorial positioning of substituents are fundamental to understanding the stability of substituted cyclohexanes.[6] While the conformational landscape of cyclooctane is more complex, similar principles of minimizing steric interactions apply. The methyl group in **methylcyclooctane** will preferentially occupy positions that reduce steric hindrance with the rest of the ring.



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Caption: Conformational Equilibria in **Methylcyclooctane**.

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